tert-Butyl (4-acetylphenyl)carbamate

Description

Significance of Carbamate (B1207046) Functionalities in Contemporary Chemical Research

Carbamate functionalities, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, are of paramount importance in contemporary chemical research. This structural motif is found in a wide array of biologically active molecules and functional materials. In medicinal chemistry, the carbamate group is a key component in numerous approved drugs and prodrugs, contributing to their therapeutic efficacy. organic-chemistry.org Carbamates are often designed to engage in specific interactions with biological targets. google.com

Beyond pharmaceuticals, carbamates are integral to the development of agrochemicals, including pesticides. evitachem.com Their inherent stability and reactivity also make them valuable in polymer chemistry. The versatility of the carbamate group allows for its incorporation into diverse molecular architectures, enabling the synthesis of complex target molecules.

Strategic Role of the tert-Butoxycarbonyl (Boc) Group in Amine Protection and Organic Synthesis

In multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. chem960.com Its popularity stems from its robustness under a variety of reaction conditions, particularly basic and nucleophilic environments, and its straightforward removal under acidic conditions. chem960.com

The introduction of the Boc group, often referred to as Boc protection, is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. This reaction efficiently converts the nucleophilic amine into a less reactive carbamate, thereby preventing it from participating in undesired side reactions during subsequent synthetic transformations. The Boc group can be readily cleaved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to regenerate the free amine. chemsrc.com

Overview of tert-Butyl (4-acetylphenyl)carbamate as a Central Intermediate in Diversified Synthetic Pathways

This compound is a bifunctional organic compound that serves as a valuable intermediate in a variety of synthetic pathways. Its structure incorporates a Boc-protected aniline (B41778) and an acetyl group, providing two distinct points for chemical modification. This dual functionality makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The compound is primarily utilized as a synthetic intermediate for the development of bioactive molecules. chemicalbook.com

The synthesis of this compound typically involves the Boc protection of 4-aminoacetophenone. This straightforward reaction provides a stable, yet readily modifiable, starting material for further chemical elaboration.

Below are the key chemical and physical properties of this compound:

| Property | Value |

| CAS Number | 232597-42-1 |

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| Melting Point | 137-138 °C chemicalbook.comchemicalbook.com |

| Boiling Point (Predicted) | 314.7±25.0 °C chemicalbook.comchemicalbook.com |

| Density (Predicted) | 1.120±0.06 g/cm³ chemicalbook.comchemicalbook.com |

| Appearance | White to light yellow solid chemicalbook.com |

The presence of the acetyl group allows for a range of chemical transformations, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions. Simultaneously, the Boc-protected amine can be deprotected to liberate the free amine, which can then undergo a host of reactions including acylation, alkylation, and diazotization. This orthogonal reactivity makes this compound a strategic precursor in the synthesis of pharmaceuticals and other fine chemicals. For instance, it can serve as a precursor for the synthesis of various substituted anilines and acetophenones, which are common motifs in drug discovery. The bromoacetyl derivative, tert-butyl (4-(2-bromoacetyl)phenyl)carbamate, is noted for its utility as a precursor in synthesizing pharmaceutical compounds. chem960.com

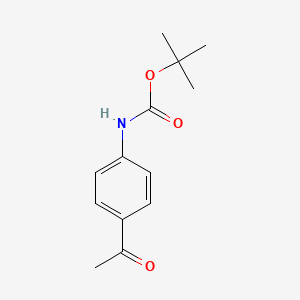

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl N-(4-acetylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUDQEZQKBKXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572126 | |

| Record name | tert-Butyl (4-acetylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232597-42-1 | |

| Record name | tert-Butyl (4-acetylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 4 Acetylphenyl Carbamate and Its Structural Analogues

Direct N-Boc Protection of Aromatic Amines

The most straightforward and widely used method for synthesizing tert-butyl (4-acetylphenyl)carbamate is the direct N-protection of 4-aminoacetophenone. This reaction typically involves the treatment of the aromatic amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which serves as the source of the Boc group. The reaction is generally performed in the presence of a base and a suitable solvent.

Optimization of Reaction Conditions for N-Protection of 4-Aminoacetophenone

The efficiency of the N-Boc protection of 4-aminoacetophenone is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time. Anilines, being less nucleophilic than aliphatic amines, may require more forcing conditions or specific catalytic systems to achieve high yields. wuxibiology.comresearchgate.net

Research has shown that alcoholic solvents can significantly accelerate the rate of Boc protection for aromatic amines, even at room temperature and without the need for a base. wuxibiology.com For instance, a kinetic study demonstrated that the reaction between a similar aromatic amine, p-toluidine, and Boc anhydride (B1165640) is 70 times faster in methanol (B129727) (CD₃OD) than in chloroform (B151607) (CDCl₃). wuxibiology.com This rate enhancement is attributed to the ability of the alcohol to stabilize the transition state through hydrogen bonding. wuxibiology.com

The choice of base is also critical, with common options including sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), and sodium bicarbonate. researchgate.net For less reactive anilines, stronger bases or the addition of a catalyst may be necessary to drive the reaction to completion. wuxibiology.com

| Solvent | Relative Reaction Rate | Conditions |

|---|---|---|

| Methanol (CD₃OD) | ~70x faster than CDCl₃ | Room Temperature, Base-Free |

| Chloroform (CDCl₃) | Baseline | Room Temperature, Base-Free |

Catalytic Approaches in Boc Protection (e.g., Sulfonated Reduced Graphene Oxide Catalysis)

To improve the efficiency and sustainability of Boc protection, various catalytic systems have been developed. These catalysts aim to activate the amine or the Boc anhydride, facilitating the reaction under milder conditions. organic-chemistry.org

One notable advancement is the use of sulfonated reduced graphene oxide (SrGO) as a recyclable, metal-free solid acid catalyst. thieme-connect.com This heterogeneous catalyst has proven effective for the chemoselective N-Boc protection of a range of aromatic and aliphatic amines. thieme-connect.com The reactions proceed under solvent-free conditions at ambient temperatures, affording high yields (84–95%) in short reaction times, from 5 minutes to 2 hours. thieme-connect.com The SrGO catalyst can be easily recovered by simple filtration and has been shown to be reusable for up to seven consecutive cycles without a significant loss of its catalytic activity. thieme-connect.com Other catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) and iodine, have also been employed to facilitate this transformation under solvent-free conditions. organic-chemistry.org

Carbonylation Reactions in Carbamate (B1207046) Synthesis

Carbonylation reactions represent an alternative and powerful strategy for synthesizing carbamates, often utilizing carbon monoxide (CO) as a C1 building block. These methods can start from precursors like nitroarenes, avoiding the direct use of amines.

Ruthenium and palladium complexes are prominent catalysts for the reductive carbonylation of aromatic nitro compounds to the corresponding carbamates. rsc.orgacs.org For instance, ruthenium carbonyl complexes such as Ru₃(CO)₁₂ catalyze the reductive carbonylation of nitroaromatics with high selectivity in the presence of a co-catalyst. rsc.org Similarly, palladium-based catalysts are effective for this transformation. acs.orgnih.gov The reaction typically involves the reduction of the nitro group and subsequent carbonylation in the presence of an alcohol, like methanol, to yield the carbamate. nih.gov Heterogenized palladium catalysts, such as palladium supported on a phenanthroline-based porous organic polymer (Pd@phen-POP), have been developed to combine the high activity of homogeneous systems with the practical benefits of easy separation and recyclability. acs.orgnih.gov These reactions provide a phosgene-free route to carbamates, which are important precursors for polyurethanes. nih.gov The selectivity of these reactions can be influenced by the electronic properties of the substituents on the aromatic ring. epa.gov

Multi-Component and One-Pot Synthetic Strategies

Multi-component and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without isolating intermediates.

A notable one-pot method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate. mit.edu In this process, an aryl isocyanate is generated in situ and subsequently trapped by an alcohol to form the desired carbamate. mit.edu This strategy has been successfully applied to synthesize a variety of carbamates, including those with important protecting groups. mit.edu Another approach is a three-component coupling of amines, carbon dioxide, and halides, which proceeds under mild conditions to efficiently produce carbamates. organic-chemistry.org Similarly, versatile one-pot procedures have been developed where N-substituted carbamoyl (B1232498) chlorides are formed in situ from amines and then reacted with phenols to yield O-aryl carbamates, avoiding the handling of sensitive reagents. organic-chemistry.orgthieme-connect.com These methods streamline the synthesis and provide an economical and efficient route to a wide range of carbamate compounds. organic-chemistry.org

Chemoenzymatic Synthetic Routes for Carbamate Formation

Chemoenzymatic methods leverage the high selectivity and mild reaction conditions of biocatalysts, such as enzymes, to perform chemical transformations. While direct enzymatic synthesis of this compound is not widely reported, enzymes are used in the synthesis of structurally related chiral carbamates and in key transformations involving carbamate intermediates.

Lipases, for example, are known to catalyze the formation of C-N bonds and have been used in the synthesis of various carbamates. researchgate.net More recently, promiscuous esterases, such as the one from Pyrobaculum calidifontins (PestE), have been exploited as acyltransferases for carbamate synthesis. nih.gov These enzymes can efficiently convert various aliphatic and aromatic amines into their corresponding carbamates using dialkyl carbonates in aqueous media, achieving yields up to 99%. nih.gov Furthermore, a practical chemoenzymatic process has been developed for preparing optically pure tert-butyl ((3R, 6R)-6-methylpiperidin-3-yl) carbamate, a key pharmaceutical intermediate, using a transaminase (ATA) biocatalyst. researchgate.net This highlights the potential of integrating enzymatic steps to construct complex chiral molecules containing a carbamate moiety. researchgate.net

Parameter Optimization in Carbamate Synthesis

Optimizing reaction parameters is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound and its analogues. Key variables include solvent, temperature, reaction time, and the stoichiometry of reagents.

| Parameter | Effect on Reaction | Common Options & Notes |

|---|---|---|

| Solvent | Affects reaction rate and solubility. | Methanol (accelerates), THF, Dichloromethane (B109758), Acetonitrile (B52724). Solvent-free conditions are possible with certain catalysts. wuxibiology.comthieme-connect.com |

| Temperature | Controls reaction rate; high temperatures can cause deprotection. | Typically Room Temperature to 40°C. Heating may be needed for less reactive amines. wuxibiology.comacs.org |

| Catalyst/Base | Activates reagents and neutralizes acidic byproducts. | DMAP, NaOH, NaHCO₃, Solid acids (SrGO, Indion 190 resin), Iodine. Some conditions are catalyst/base-free. researchgate.netthieme-connect.comscispace.com |

| Reaction Time | Dependent on other parameters; optimized for maximum conversion. | Can range from minutes to over 24 hours depending on substrate reactivity and conditions. wuxibiology.comthieme-connect.com |

Influence of Solvent Systems on Reaction Efficiency

The selection of an appropriate solvent system is critical for maximizing the yield and purity of tert-butyl carbamates. The solvent's polarity, ability to dissolve reactants, and inertness to the reaction conditions all play significant roles. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are commonly employed solvents for the synthesis of tert-butyl carbamates via the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). These aprotic solvents are favored for their ability to dissolve both the amine substrate and the Boc anhydride without participating in the reaction.

In other carbamate synthesis methodologies, the choice of solvent can markedly affect the yield. For instance, in the formation of t-butyl carbamate from t-butyl alcohol, the use of benzene (B151609) or methylene (B1212753) chloride has been shown to provide superior yields compared to other solvents. orgsyn.org For specific coupling reactions to form related amide derivatives from carbamate precursors, polar aprotic solvents like N,N-dimethylformamide (DMF) are used to facilitate the dissolution of all components, including coupling agents. nih.gov The use of ethyl acetate (B1210297) is also documented, particularly in multi-step syntheses involving workup and crystallization procedures. google.com

The impact of different solvent systems on carbamate synthesis is summarized in the table below.

| Solvent | Typical Application/Reaction | Effect on Efficiency | Reference |

| Dichloromethane (DCM) | Boc protection of amines with Boc₂O | Standard, effective solvent for anhydrous conditions. | |

| Tetrahydrofuran (THF) | Boc protection of amines; Mannich reactions | Widely used, good solubility for reactants. | orgsyn.org |

| Benzene | Carbamate formation from alcohols | Reported to give superior yields for certain reactions. | orgsyn.org |

| N,N-Dimethylformamide (DMF) | Amide coupling reactions with carbamate precursors | Effective for dissolving coupling agents and reactants. | nih.gov |

| Ethyl Acetate | Condensation and alkylation reactions | Used as a reaction solvent and for workup/crystallization. | google.com |

Role of Additives and Catalysts in Enhancing Yield and Selectivity

Additives and catalysts are frequently incorporated into synthetic protocols to improve reaction rates, yields, and selectivity. In the context of tert-butyl carbamate synthesis and its analogues, their roles are diverse.

Bases: In the standard Boc protection of amines, a base is often used to neutralize the acidic byproduct generated during the reaction. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are common choices that act as acid scavengers. nih.govnih.gov

Coupling Agents: For the synthesis of more complex structures derived from carbamate intermediates, such as the formation of an amide linkage, coupling agents are essential. A combination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) is a well-established system for facilitating the condensation of a carboxylic acid with an amino-functionalized carbamate, leading to high yields of the desired product. nih.gov

Catalysts for Curtius Rearrangement: An alternative route to tert-butyl carbamates involves a Curtius rearrangement of an acyl azide (B81097) intermediate. This reaction can be catalyzed by Lewis acids. For example, zinc(II) triflate, in combination with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, has been shown to effectively promote the rearrangement and subsequent trapping of the isocyanate intermediate to furnish the carbamate. organic-chemistry.org

Heterogeneous Catalysts: Natural phosphate (B84403) (NP) has been investigated as a green, inexpensive, and reusable catalyst for the synthesis of related carbamate structures. nih.gov In certain reactions, the use of NP as a catalyst resulted in very high yields (≥ 95%) at room temperature, demonstrating its potential as an alternative to traditional Lewis acids. nih.gov

Phase-Transfer Catalysts: In alkylation reactions of carbamate derivatives, phase-transfer catalysts such as tetrabutylammonium bromide ((n-Bu)₄N⁺Br⁻) are employed to facilitate the reaction between reactants in immiscible phases, for instance, an aqueous solution of a base and an organic solution of the substrate. google.com

A summary of common additives and catalysts is provided below.

| Additive/Catalyst | Function | Typical Reaction | Reference |

| Triethylamine (Et₃N) | Base (Acid Scavenger) | Carbamate formation | nih.gov |

| EDCI / HOBt | Coupling Agents | Amide bond formation | nih.gov |

| Zinc(II) triflate | Lewis Acid Catalyst | Curtius rearrangement for carbamate synthesis | organic-chemistry.org |

| Natural Phosphate (NP) | Heterogeneous Catalyst | Carbamate synthesis | nih.gov |

| Tetrabutylammonium bromide | Phase-Transfer Catalyst | Alkylation of carbamate derivatives | google.com |

Temperature and Reaction Time Regimes for Optimal Synthesis

The optimization of temperature and reaction time is crucial for achieving high conversion and minimizing the formation of byproducts. These parameters are highly dependent on the specific synthetic route and the reactivity of the substrates.

For the direct protection of an amine with Boc anhydride, reactions are often carried out at room temperature for several hours to overnight to ensure completion. orgsyn.org In some instances, the reaction temperature may be slightly elevated, for example, to 40°C, with little effect on the yield within a 20-50°C range. orgsyn.org However, for reactions involving highly reactive intermediates or sensitive functional groups, precise temperature control is necessary.

Synthesis involving the activation of a phenol (B47542) with 4-nitrophenyl chloroformate to form an intermediate for carbamate synthesis requires very low temperatures, such as -78°C, to achieve high yields (e.g., 93%). google.com At warmer temperatures like 0-5°C, yields can drop significantly. google.com

In condensation reactions to form amide bonds on carbamate-containing molecules, the initial activation step with coupling agents like EDCI/HOBt is typically performed at 0°C, followed by stirring at room temperature for several hours (e.g., 3 hours) to complete the reaction. nih.gov Some multi-step procedures may involve initial cooling to between -20°C and 0°C, followed by a gradual warming to 10-20°C over a period of a few hours. google.com

The table below outlines various temperature and time regimes for different synthetic methodologies.

| Reaction Type | Temperature | Reaction Time | Reference |

| Mannich Reaction | Room Temperature | 18 hours | orgsyn.org |

| Carbamate formation from alcohol | 20-50°C | 3-4 hours to overnight | orgsyn.org |

| Amide coupling (EDCI/HOBt) | 0°C to Room Temperature | 3.5 hours total | nih.gov |

| Condensation Reaction | -20°C to 20°C | ~4 hours | google.com |

| Phenol activation with chloroformate | -78°C | 3+ hours | google.com |

Synthetic Approaches to Isomeric and Related Carbamate Structures (e.g., tert-Butyl (2-acetylphenyl)carbamate, tert-Butyl (3-acetylphenyl)carbamate)

The synthesis of isomeric acetylphenyl carbamates involves similar principles to the para-substituted analogue, primarily focusing on the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the corresponding aminoacetylphenone isomer.

A common strategy for synthesizing tert-Butyl (2-acetylphenyl)carbamate begins with 1-(2-aminophenyl)ethan-1-one. This starting material can be protected using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane or THF, often in the presence of a mild base. An alternative approach involves a multi-step synthesis starting from a different precursor. For example, tert-butyl (2-aminophenyl)carbamate can be synthesized from tert-butyl (2-nitrophenyl)carbamate. nih.gov The nitro group is reduced, commonly using reagents like iron(III) chloride (FeCl₃) and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in methanol under reflux, to yield the corresponding amine. nih.gov This amino-functionalized carbamate can then serve as a versatile intermediate for further chemical modifications. nih.gov

The synthesis of tert-Butyl (3-acetylphenyl)carbamate follows a parallel logic, starting from 3-aminoacetophenone. This amine is reacted with di-tert-butyl dicarbonate under standard conditions to afford the desired carbamate. The reaction typically proceeds with high efficiency due to the nucleophilicity of the aromatic amine. The general reaction scheme for the Boc protection of an aminoacetophenone is as follows:

Aminoacetophenone + (Boc)₂O → tert-Butyl (acetylphenyl)carbamate

These synthetic routes are robust and widely applicable for the preparation of various substituted aryl carbamates, allowing for the generation of a library of structurally diverse compounds for further investigation. nih.govnih.gov

Chemical Reactivity and Transformation Pathways of Tert Butyl 4 Acetylphenyl Carbamate

Hydrolytic Cleavage of the Carbamate (B1207046) Functionality

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in basic and mild acidic conditions, and its facile removal under stronger acidic conditions. niscpr.res.in The primary transformation involving the carbamate functionality of tert-butyl (4-acetylphenyl)carbamate is its hydrolytic cleavage to yield 4-aminoacetophenone.

This deprotection is typically achieved by treatment with strong acids. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and decarboxylates to furnish the free amine, 4-aminoacetophenone.

Research into the kinetics of this cleavage has provided deeper insights into the reaction mechanism. Studies on the HCl-catalyzed deprotection of Boc-protected amines have revealed that the reaction rate exhibits a second-order dependence on the concentration of the acid. acs.org This suggests a more complex mechanism than simple protonation and collapse, possibly involving a second molecule of acid in the rate-determining step.

Common reagents and conditions for Boc deprotection are summarized in the table below.

| Reagent | Solvent | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | A very common and efficient method; TFA is volatile and easily removed. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate (B1210297) | Room Temperature | Often used as a solution in an organic solvent. |

| Sulfuric Acid (H₂SO₄) | Toluene/Propan-2-ol | Varies | Effective, but less common due to the non-volatile nature of the acid. acs.org |

| Methane Sulfonic Acid | Toluene/Propan-2-ol | Varies | Shows similar kinetic dependence to HCl and H₂SO₄. acs.org |

Reduction Reactions of the Acetyl Carbonyl Moiety

The acetyl group's carbonyl moiety is susceptible to reduction, typically yielding a secondary alcohol, tert-butyl (4-(1-hydroxyethyl)phenyl)carbamate. This transformation can be achieved with high chemoselectivity, leaving the Boc-protected amine and the aromatic ring intact.

Common reducing agents for this purpose include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in alcoholic solvents like methanol or ethanol, and is highly effective for the selective reduction of ketones in the presence of less reactive functional groups like carbamates. Lithium aluminum hydride is a much stronger reducing agent and, while effective, requires anhydrous conditions and careful handling. Catalytic hydrogenation over catalysts such as palladium or platinum can also be employed, though conditions must be controlled to avoid reduction of the aromatic ring or cleavage of the carbamate.

| Reagent | Solvent | Typical Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | tert-butyl (4-(1-hydroxyethyl)phenyl)carbamate | Mild, selective, and common for this transformation. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl Ether | tert-butyl (4-(1-hydroxyethyl)phenyl)carbamate | Powerful reagent; requires anhydrous conditions. |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, Ethyl Acetate | tert-butyl (4-(1-hydroxyethyl)phenyl)carbamate | Conditions must be optimized to prevent over-reduction. |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is substituted with two groups of opposing electronic effects. The N-Boc group (-NHBoc) is an activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring through resonance. Conversely, the acetyl group (-COCH₃) is a deactivating, meta-director because of its electron-withdrawing nature.

In electrophilic aromatic substitution reactions, the powerful activating effect of the -NHBoc group dominates the deactivating effect of the acetyl group. Therefore, incoming electrophiles are directed to the positions ortho to the amine functionality (and meta to the acetyl group).

A pertinent example is the nitration of Boc-protected aminobenzenes. Studies have shown that acetyl nitrate (B79036) is an effective reagent for the mono-nitration of such substrates. researchgate.net For this compound, this would be expected to yield tert-butyl (4-acetyl-2-nitrophenyl)carbamate.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is significantly less common than EAS and generally requires a substrate with strong electron-withdrawing groups and a good leaving group (such as a halide) on the aromatic ring. masterorganicchemistry.comlibretexts.org The electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

While the acetyl group on this compound is electron-withdrawing and would activate the ring towards nucleophilic attack (particularly at the ortho and para positions relative to it), the parent molecule lacks a suitable leaving group. Therefore, this compound does not readily undergo NAS reactions without prior modification to introduce a leaving group on the aromatic ring.

Derivatization of the Acetyl Group (e.g., via α-bromination)

The acetyl group possesses acidic α-protons (on the methyl group) which can be removed by a base to form an enolate. This enolate can then react with various electrophiles. A key derivatization, as highlighted in the literature, is α-bromination.

This reaction transforms this compound into tert-butyl (4-(2-bromoacetyl)phenyl)carbamate. smolecule.com The introduction of the bromine atom at the α-carbon serves two main purposes: it enhances the electrophilicity of the α-carbon and provides a good leaving group. This makes the resulting molecule a valuable intermediate, highly susceptible to nucleophilic attack at the α-position, enabling the synthesis of a wide array of more complex structures. smolecule.com

| Reagent | Product | Significance |

| N-Bromosuccinimide (NBS) | tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate | Introduces a reactive handle for further functionalization. |

| Bromine (Br₂) in Acetic Acid | tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate | A classic method for α-bromination of ketones. |

Transformations Involving the Deprotected Amine (Post-Boc Removal)

Following the hydrolytic cleavage of the Boc group as described in section 3.1, the resulting product, 4-aminoacetophenone, is a versatile building block for further synthesis. The free aromatic amine can undergo a variety of characteristic reactions.

Amide and Sulfonamide Formation: The primary amine can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Schiff Base Formation: The amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. These have been used in the synthesis of various complexes, some with potential anticancer properties. alfa-chemistry.com

Diazotization and Azo Coupling: Treatment of the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures produces a diazonium salt. This intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. chemicalbook.com

Condensation Reactions: The acetyl group of 4-aminoacetophenone remains reactive. For instance, it can participate in base-catalyzed Claisen-Schmidt condensation reactions with various aldehydes to synthesize chalcone (B49325) derivatives, which are precursors to other heterocyclic compounds like pyrimidines. chemicalbook.com

| Reaction Type | Reagents | Product Class |

| Acylation | Acyl Chloride, Pyridine | N-(4-acetylphenyl)amides |

| Schiff Base Condensation | Aldehyde/Ketone, Acid catalyst | N-(4-acetylphenyl)imines |

| Diazotization/Azo Coupling | 1. NaNO₂, HCl (0-5 °C) 2. Activated Aromatic Ring | Azo dyes |

| Claisen-Schmidt Condensation | Aldehyde, NaOH/EtOH | Chalcones |

Advanced Applications in Complex Molecule Synthesis

Utilization as a Key Building Block in Pharmaceutical Intermediate Synthesis

The structure of tert-Butyl (4-acetylphenyl)carbamate is a common motif in a wide array of biologically active compounds, establishing it as a crucial intermediate in pharmaceutical synthesis. The Boc-protected aniline (B41778) moiety is a precursor to a free amine, which can be essential for the final drug's interaction with biological targets or for improving its pharmacokinetic properties. The compound's utility is demonstrated in the synthesis of various therapeutic agents. For instance, related carbamate (B1207046) derivatives are used to synthesize compounds with potent anti-inflammatory activity. nih.gov In these synthetic schemes, the Boc-protected amine allows for modifications at other positions of the molecule before the amine is deprotected and further functionalized to yield the final active pharmaceutical ingredient. nih.gov This strategy of protecting a key amine functionality is fundamental in modern drug discovery and development, enabling the construction of complex molecules with high precision and yield.

Application in the Construction of Chiral Organic Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmacology, as different enantiomers of a drug can have vastly different biological activities. This compound serves as a valuable precursor for the construction of chiral molecules. While direct applications are documented for its isomer, the principles are highly relevant. For example, the acetyl group of tert-butyl (2-acetylphenyl)carbamate can be stereoselectively reduced to a secondary alcohol, creating a chiral center. researchgate.net This racemic alcohol can then be resolved through enzymatic kinetic resolution, for example, using lipase-catalyzed transesterification, to yield optically pure (R)- and (S)-enantiomers. researchgate.net These chiral building blocks are invaluable for the synthesis of enantiomerically pure drugs. Furthermore, the broader class of tert-butyl carbamates is employed in asymmetric reactions, such as the proline-catalyzed asymmetric Mannich reaction, to produce chiral β-amino carbonyl compounds, which are important structural motifs in many natural products and pharmaceuticals. orgsyn.org

Precursor in the Synthesis of Bioactive Organochalcogenanes

Organochalcogenanes, organic compounds containing selenium or tellurium, have attracted interest due to their unique biological properties, including antioxidant and enzyme-inhibitory activities. Research has shown that the chiral intermediates derived from tert-butyl (acetylphenyl)carbamate isomers are key precursors for the synthesis of chiral organoselenanes and organotelluranes. researchgate.net The enantiopure hydroxy-carbamates, obtained via enzymatic resolution as described previously, can be converted into these bioactive heterocyclic compounds. researchgate.net This application underscores the role of this compound not just in creating chirality, but also in providing a scaffold that can be elaborated into novel classes of bioactive molecules containing heavier chalcogens.

Contribution to the Development of Novel Heterocyclic Systems

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. The functional groups of this compound make it an excellent starting material for the synthesis of various heterocyclic systems. After deprotection of the amine, it can undergo condensation reactions with the neighboring acetyl group (or a derivative thereof) to form nitrogen-containing heterocycles. For instance, the resulting 4-aminoacetophenone can be a key precursor in Friedländer annulation reactions to produce substituted quinolines, a privileged scaffold in medicinal chemistry. Similarly, it can be used in the synthesis of benzodiazepines and other fused heterocyclic systems. The ability to construct these complex ring systems from a relatively simple and commercially available starting material highlights its significant contribution to the synthetic chemist's toolkit for drug discovery. nih.gov

Summary of Applications

| Application Area | Key Transformation / Method | Resulting Compound Class | Reference |

| Pharmaceutical Intermediates | Acylation/Alkylation post-deprotection | Bioactive molecules, Anti-inflammatories | , nih.gov |

| Chiral Compounds | Enzymatic kinetic resolution of reduced acetyl group | Enantiopure alcohols, Chiral amines | researchgate.net |

| Bioactive Organochalcogenanes | Cyclization of chiral intermediates | Organoselenanes and Organotelluranes | researchgate.net |

| Multi-Step Synthesis | Suzuki cross-coupling with Boc protection | Complex biaryl systems | mdpi.com |

| Heterocyclic Systems | Condensation/Annulation post-deprotection | Quinolines, Benzodiazepines | nih.gov |

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms in Carbamate (B1207046) Synthesis and Chemical Transformations

The synthesis of tert-butyl carbamates, a class to which tert-Butyl (4-acetylphenyl)carbamate belongs, is frequently achieved through the N-tert-butoxycarbonylation of an amine. mdpi.com A primary synthetic route involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This reaction typically proceeds in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Another significant mechanism for forming tert-butyl carbamates is the Curtius rearrangement. organic-chemistry.org This process begins with a carboxylic acid that is converted into an acyl azide (B81097) intermediate. organic-chemistry.org The acyl azide then rearranges to form an isocyanate, which is subsequently trapped by an alcohol, such as tert-butanol, to yield the final carbamate product. organic-chemistry.org

The chemical transformations of carbamates have also been studied mechanistically. The hydrolysis of phenylcarbamates, for example, can proceed through an isocyanate intermediate. nih.gov This pathway is initiated by the deprotonation of the carbamate's nitrogen atom, leading to the formation of the isocyanate, which is then hydrolyzed by water to release the corresponding amine. nih.gov The reactivity of the acetyl group on the phenyl ring allows for further transformations, such as oxidation to a carboxylic acid or reduction to an alcohol.

Molecular Docking Studies of Carbamate Derivatives with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug design for understanding how a ligand might interact with a protein's active site. gatech.edu

In a study involving derivatives of tert-butyl phenylcarbamate, molecular docking was employed to investigate their interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. nih.gov The synthesized compounds were docked into the hydrophobic pocket of the COX-2 active site. nih.gov The results showed that these carbamate derivatives engaged in several key intermolecular interactions, including hydrogen bonds with amino acid residues like Serine 530 and Arginine 120, and π-π stacking interactions with Tryptophan 387 and Tyrosine 385. nih.gov These interactions are crucial for the stable binding of the ligands within the active site. nih.gov The docking scores, which estimate the binding affinity, ranged from -5.17 to -9.56 kcal/mol for the series of compounds studied. nih.gov

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Compound 4a | -9.18 | Ser 530, Arg 120 | Hydrogen Bond |

| Compound 4i | -9.56 | Ser 530 | Hydrogen Bond |

| Indomethacin (Standard) | -11.14 | Ser 530 | Hydrogen Bond |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Pathways

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical reactions in complex systems like enzymes or solutions. frontiersin.org In this approach, the chemically active region (e.g., reacting molecules) is treated with high-accuracy quantum mechanics (QM), while the surrounding environment (e.g., solvent or protein) is described by a more computationally efficient molecular mechanics (MM) force field. frontiersin.orgchemrxiv.org

The reaction mechanism of N-tert-butoxycarbonylation of aniline (B41778) with di-tert-butyl dicarbonate—a model reaction for the synthesis of this compound—has been investigated using polarizable ab initio QM/MM simulations. mdpi.com These simulations help to map the minimum energy path (MEP) of the reaction. mdpi.com The calculations suggest a sequential mechanism where the rate-limiting step is the initial nucleophilic attack of the aniline on the di-tert-butyl dicarbonate. mdpi.com This is followed by a proton transfer from the amine to the Boc group, resulting in the formation of the tert-butyl carbamate. mdpi.com The energy barrier for the highest point on this pathway was calculated to be 24.28 kcal/mol. mdpi.com Methods such as the nudged elastic band (NEB) or quadratic string method (QSM) are often used to optimize the reaction paths in these simulations. mdpi.comnih.gov

Applications of Density Functional Theory (DFT) in Molecular Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying various molecular properties. researchgate.net DFT calculations can predict optimized geometries, charge distributions, and thermodynamic data. researchgate.net

For carbamate-containing molecules, DFT is used to analyze reactivity through the calculation of global and local reactivity descriptors. mdpi.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Furthermore, DFT can be used to calculate the Fukui function, a descriptor that helps identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

| Functional Type | Examples | Primary Applications |

|---|---|---|

| Generalized Gradient Approximation (GGA) | PBE, BLYP | Molecular property calculations, hydrogen bonding systems |

| Hybrid Density Functionals | B3LYP, PBE0 | Reaction mechanisms, molecular spectroscopy |

| Long-range Corrected DFT (LC-DFT) | ωB97XD | Solvent effects, van der Waals interactions |

| Meta-GGA | M06-2X | Atomization energies, complex molecular systems |

Computational Analysis of Conformational Landscapes and Intermolecular Interactions

Molecules are not static entities but can adopt various three-dimensional shapes, or conformations. The collection of all possible conformations and their relative energies is known as the conformational landscape. nih.gov Computational methods are essential for exploring this landscape to identify low-energy, stable conformers. nih.gov

For carbamate monomers, computational conformational searches have revealed a rich potential energy surface. nih.gov These studies show that carbamates can exist in energetically stable cis and trans configurations with respect to the amide bond, a contrast to peptides which strongly favor the trans configuration. chemrxiv.org The stability of these conformers is often dictated by weak intramolecular interactions, such as hydrogen bonds. nih.gov For instance, hydrogen bond interactions can occur between the hydrogen atoms of the tert-butyl group and the carbonyl oxygen of the carbamate backbone. nih.govchemrxiv.org

The analysis of intermolecular interactions, which govern how molecules interact with each other and with their environment, is also a critical area of computational study. gatech.edu These forces include hydrogen bonds, π-π interactions, and van der Waals forces. gatech.edunih.gov Computational techniques can quantify the strength and geometry of these interactions, providing fundamental insights into crystal packing, solvation, and ligand-receptor binding. gatech.edu

| Interaction Type | Description | Relevance |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Protein-ligand binding, DNA structure, crystal engineering |

| π-π Interactions | Noncovalent interactions between aromatic rings. | Stabilization of protein structures, DNA intercalation, molecular recognition |

| CH/π Interactions | A weak molecular force between a soft acid (C-H group) and a soft base (π-system). | Protein folding, conformational stability |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Liquid structure, solvation energies, adsorption |

Analytical and Structural Elucidation Techniques Methodological Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of tert-Butyl (4-acetylphenyl)carbamate, offering detailed information about the hydrogen and carbon environments within the molecule.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to each unique proton environment are observed. ambeed.comthieme-connect.comproquest.com The aromatic protons on the phenyl ring appear as two distinct doublets in the downfield region. The two protons ortho to the acetyl group are observed at approximately 7.91 ppm, while the two protons ortho to the carbamate (B1207046) group appear around 7.45 ppm. ambeed.com Both signals exhibit a coupling constant (J) of approximately 8.8 Hz, characteristic of ortho-coupling in a para-substituted benzene (B151609) ring. ambeed.com

A broad singlet, typically seen around 6.70 ppm, is attributed to the amine (N-H) proton of the carbamate group. ambeed.com The acetyl group's methyl protons give rise to a sharp singlet at approximately 2.56 ppm. ambeed.com The most upfield signal is a prominent singlet at around 1.53 ppm, which integrates to nine protons and corresponds to the chemically equivalent methyl groups of the tert-butyl moiety. ambeed.com

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. ambeed.comthieme-connect.comproquest.com The carbonyl carbon of the acetyl group is the most downfield signal, appearing at approximately 197.00 ppm. ambeed.com The carbamate carbonyl carbon is observed around 152.27 ppm. ambeed.com

The aromatic region displays four distinct signals. The carbon atom attached to the acetyl group resonates at about 143.02 ppm, while the carbon bonded to the carbamate nitrogen appears near 132.02 ppm. ambeed.com The two aromatic carbons ortho to the acetyl group are found at approximately 129.99 ppm, and the two carbons ortho to the carbamate group are located around 117.54 ppm. ambeed.com

The quaternary carbon of the tert-butyl group gives a signal at approximately 81.46 ppm, and the methyl carbons of this group are observed at 28.42 ppm. ambeed.com The methyl carbon of the acetyl group appears at approximately 26.52 ppm. ambeed.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) provides a highly accurate mass measurement. For this compound, the protonated molecule [M+H]⁺ is observed. The calculated mass for the molecular formula C₁₃H₁₈NO₃ is 236.1287. ambeed.com Experimental findings from HRMS analysis show a found mass of 236.1287, which is in excellent agreement with the calculated value, thus confirming the elemental composition. ambeed.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound shows several key absorption bands. A distinct peak around 3312 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate group.

The spectrum exhibits two strong absorptions in the carbonyl region: a peak at approximately 1723 cm⁻¹ attributed to the C=O stretch of the carbamate ester and another at 1669 cm⁻¹ for the C=O stretch of the acetyl ketone. The aromatic ring is identified by C=C stretching vibrations, which appear in the 1594-1527 cm⁻¹ range. Additional significant peaks include C-H stretching of the alkyl groups around 2980 cm⁻¹ and various fingerprint region absorptions that further characterize the molecule's structure.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While this compound is described as a white crystalline solid, detailed single-crystal X-ray diffraction data, including parameters such as space group and unit cell dimensions, are not extensively reported in the reviewed literature. Confirmation of its solid-state structure via this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Chromatographic Methods for Separation, Purification, and Purity Assessment (e.g., Flash Column Chromatography, HPLC, GC)

Chromatographic techniques are fundamental in the synthesis and analysis of this compound, enabling its separation from reaction mixtures, purification to a high degree, and assessment of its purity. The choice of method depends on the scale of the separation and the analytical goal.

Flash Column Chromatography: This preparative technique is widely employed for the purification of this compound on a laboratory scale. wfu.edu The process involves passing a solution of the crude product through a column packed with a solid stationary phase, typically silica (B1680970) gel. rochester.edu A solvent or a mixture of solvents (the mobile phase) is then forced through the column with pressure, carrying the components of the mixture at different rates. rochester.edu

The separation is based on the differential adsorption of the compounds onto the silica surface. For carbamates with structural similarities to this compound, solvent systems involving mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) (EtOAc) are common. rsc.org The polarity of the mobile phase is carefully chosen to achieve optimal separation, ideally with the target compound having a retention factor (Rf) of approximately 0.3 on a Thin-Layer Chromatography (TLC) plate, which is used for preliminary method development. rochester.edu The purification of related carbamate derivatives has been successfully achieved using gradients of ethyl acetate in petroleum ether or methanol (B129727) in dichloromethane (B109758), demonstrating the versatility of this method for isolating compounds of this class. rsc.org

Table 1: Illustrative Flash Chromatography Conditions for Related Carbamate Compounds

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Aryl Carbamate Derivative | Silica Gel | 20-25% Ethyl Acetate/Petroleum Ether | rsc.org |

| Aryl Carbamate Derivative | Silica Gel | 2-4% Methanol/Dichloromethane | rsc.org |

| Aryl Carbamate Derivative | Silica Gel | 10% Ethyl Acetate/Petroleum Ether | rsc.org |

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the purity assessment of this compound. It offers high resolution and sensitivity. In the analysis of related aromatic compounds like 4-tert-butylphenol, HPLC has been used to detect and quantify the compound and its metabolites. nih.gov For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol and water. Detection is often accomplished using a UV detector, as the phenyl ring in the molecule absorbs UV light. The retention time of the compound under specific conditions is a key identifier, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity determination.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another valuable tool for the analysis of this compound, especially for assessing its volatility and thermal stability, and for detecting volatile impurities. sbmu.ac.ir Although carbamates can sometimes be thermally labile, many are sufficiently stable for GC analysis. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interactions with the stationary phase. researchgate.net The retention time serves as a qualitative parameter. When coupled with MS, the mass spectrum of the eluting compound provides structural information, allowing for definitive identification by comparing the fragmentation pattern to known standards or libraries. nih.govresearchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample of this compound. This experimental data is then used to calculate the empirical formula of the compound, which represents the simplest whole-number ratio of atoms in the molecule. youtube.com The experimentally determined empirical formula is then compared with the theoretical formula to confirm the compound's elemental composition and support its structural identification. mdpi.comresearchgate.net

The molecular formula for this compound is C₁₃H₁₇NO₃. The theoretical elemental composition can be calculated from its molecular weight (235.29 g/mol ).

The process involves:

Calculating the mass of each element in one mole of the compound.

Dividing the mass of each element by the total molar mass of the compound.

Multiplying by 100 to obtain the mass percentage. libretexts.org

Experimentally, a small, precisely weighed amount of the purified compound is combusted in an elemental analyzer. The resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured, and from these measurements, the percentages of C, H, and N are calculated. The percentage of oxygen is typically determined by difference. researchgate.net The experimental percentages are then compared to the theoretical values. A close correlation between the experimental and theoretical percentages confirms the elemental composition and, by extension, the empirical and molecular formulas of this compound. mdpi.com

Table 2: Theoretical Elemental Composition of this compound (C₁₃H₁₇NO₃)

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 66.38% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 7.28% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.95% |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.39% |

| Total | 235.283 | 100.00% |

Emerging Research Directions and Future Perspectives

Advancements in Green Chemistry Methodologies for Carbamate (B1207046) Synthesis

The synthesis of carbamates, traditionally reliant on hazardous reagents like phosgene (B1210022), is undergoing a significant transformation towards more environmentally benign methods. nih.govresearchgate.net Green chemistry principles, which prioritize waste prevention, atom economy, and the use of safer chemicals and solvents, are at the forefront of this shift. nih.govjddhs.com For the synthesis of carbamates such as tert-butyl (4-acetylphenyl)carbamate, these advancements offer pathways that are not only safer but also more sustainable.

One of the most promising green alternatives is the use of carbon dioxide (CO₂) as a C1 source. psu.edursc.org CO₂ is an abundant, non-toxic, and renewable feedstock. nih.gov The reaction of CO₂ with amines and alcohols, often facilitated by a catalyst, can produce carbamates directly, avoiding the need for highly toxic intermediates. psu.edursc.org Research has focused on developing catalytic systems that can operate under mild conditions to facilitate this transformation. psu.edu For instance, basic catalysts have been shown to effectively convert aliphatic amines to carbamates in the presence of CO₂ and an alcohol, sometimes even without the need for dehydrating agents. psu.edursc.org

Another significant area of development is the use of dimethyl carbonate (DMC) as a methoxycarbonylating agent. researchgate.net DMC is a non-toxic alternative to phosgene and its derivatives. The methoxycarbonylation of amines with DMC, particularly when catalyzed by ionic liquids or conducted in supercritical CO₂, represents a novel and environmentally friendly process. researchgate.net These methods often allow for the easy separation and reuse of the catalyst, further enhancing their green credentials. researchgate.net Recent studies have also demonstrated novel, catalyst-free approaches, such as the direct transformation of Boc-protected amines into various carbamates using lithium tert-butoxide, which aligns with the principles of sustainable chemistry by avoiding toxic reagents and metal catalysts. rsc.org

Biocatalysis is also emerging as a powerful tool in green carbamate synthesis. Enzymes, such as promiscuous esterases, have been utilized for the synthesis of carbamates in aqueous media. nih.gov This approach offers high selectivity and operates under mild conditions, generating minimal waste. The enzymatic synthesis of carbamates from various amines and carbonates in water, with yields up to 99%, highlights the potential of biocatalysis to revolutionize the production of these important compounds. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Carbamates

| Methodology | Key Reagents | Advantages | Challenges | Relevant Findings |

|---|---|---|---|---|

| Carbon Dioxide (CO₂) Fixation | CO₂, Amine, Alcohol | Utilizes a renewable, non-toxic C1 source; halogen-free process. psu.edursc.org | Often requires high pressure and temperature; catalyst development is ongoing. mdpi.com | Basic catalysts can convert amines to carbamates under mild CO₂ pressure. psu.edu |

| Dimethyl Carbonate (DMC) Chemistry | Dimethyl Carbonate, Amine | Non-toxic alternative to phosgene; can be used in solvent-free conditions. researchgate.net | May require specific catalysts (e.g., ionic liquids) for high efficiency. researchgate.net | Mesoporous silica (B1680970) has shown high catalytic activity for producing methyl N-phenyl carbamate from DMC and aniline (B41778). researchgate.net |

| Biocatalysis | Amines, Carbonates, Esterases | Operates in aqueous media under mild conditions; high selectivity; environmentally friendly. nih.gov | Enzyme stability and substrate scope can be limiting factors. | Esterase from Pyrobaculum calidifontis VA1 (PestE) efficiently synthesizes Cbz- and Alloc-protected amines in water with up to 99% yield. nih.gov |

| Direct Transformation of Boc-Amines | Boc-protected Amine, Alcohol, Lithium tert-butoxide | Avoids hazardous reagents and metal catalysts; straightforward procedure. rsc.org | Substrate scope and scalability for industrial applications need further exploration. | A novel method for the direct synthesis of carbamates from Boc-protected amines has been developed. rsc.org |

Strategies for Enhanced Chemo- and Regioselectivity in Carbamate Modifications

Achieving high chemo- and regioselectivity is a central challenge in the synthesis and modification of complex molecules containing multiple functional groups. For a compound like this compound, which possesses an acetyl group, a carbamate, and an aromatic ring, selective modification is crucial for creating derivatives with specific properties. The carbamate group itself is often employed as a protecting group for amines due to its stability and predictable reactivity, which is a foundational strategy for achieving selectivity in peptide synthesis and other complex constructions. nih.gov

The tert-butoxycarbonyl (Boc) group, present in the target molecule's structural class, is a prime example of a tool for ensuring chemoselectivity. Its robustness under many reaction conditions, coupled with its facile removal under acidic conditions, allows for the selective deprotection and subsequent functionalization of the amine. orgsyn.org This strategy is fundamental in multi-step syntheses where other functional groups must remain intact.

In the context of modifying the aromatic ring of this compound, regioselectivity is governed by the directing effects of the existing substituents. The acetyl group is a meta-director, while the carbamate group is an ortho-, para-director. Understanding and manipulating these electronic effects is key to controlling the position of further substitutions on the phenyl ring. Catalytic systems, particularly those involving transition metals, can offer alternative pathways to achieve regioselectivity that may not be possible through traditional electrophilic aromatic substitution. For example, directed ortho-metalation, where a substituent directs the deprotonation and subsequent functionalization of the adjacent position, could be a powerful strategy.

Furthermore, enzymatic catalysis can provide exquisite levels of chemo-, regio-, and stereoselectivity that are often difficult to achieve with conventional chemical methods. nih.gov While specific enzymes for the modification of this compound have not been detailed, the broader success of biocatalysis in selective transformations suggests a promising avenue for future research.

Development of Novel Catalytic Systems for Efficient Carbamate Chemistry

The efficiency of carbamate synthesis and modification is heavily reliant on the development of advanced catalytic systems. nih.gov Traditional methods often require stoichiometric reagents and harsh conditions, leading to significant waste. Modern research is focused on creating catalysts that are not only highly active and selective but also reusable and environmentally benign.

For the synthesis of carbamates, phosgene-free routes are a major focus. researchgate.net Catalysts for the carbonylation of amines and alcohols with CO₂ are a key area of investigation. psu.edu These include both homogeneous and heterogeneous systems. For example, certain metal complexes can catalyze the direct synthesis of carbamates from CO₂, amines, and alkyl halides. nih.gov Heterogeneous catalysts, such as modified zeolites or metal oxides, offer the advantage of easy separation and recycling. researchgate.net For instance, montmorillonite (B579905) K-10 has been explored as an acid catalyst for the conversion of carbamates to isocyanates, a key reaction in polyurethane chemistry. researchgate.net

In the realm of carbamate modification, transition metal catalysis plays a pivotal role. Nickel-catalyzed amination of aryl carbamates has been reported, demonstrating the utility of carbamates as functional groups in cross-coupling reactions. rsc.org This is significant because carbamates are often inert to palladium catalysis, allowing for sequential and site-selective cross-couplings. rsc.org The development of catalysts that can selectively activate the C-N or C-O bond of the carbamate moiety opens up new synthetic possibilities.

Biocatalysis is also a rapidly advancing field for carbamate chemistry. The discovery of promiscuous aminolysis activity in esterases allows for the enzymatic synthesis of carbamates in water. nih.gov This represents a significant step towards truly green and efficient carbamate production. Future research will likely focus on enzyme engineering to improve stability, broaden substrate scope, and enhance catalytic efficiency.

Table 2: Novel Catalytic Systems in Carbamate Chemistry

| Catalyst Type | Reaction | Key Features | Example |

|---|---|---|---|

| Homogeneous Metal Complexes | Carbamate synthesis from nitroaromatics | High activity and selectivity for carbonylation reactions. capes.gov.br | Group VIII metal complexes for the carbonylation of nitroaromatics to produce isocyanates or carbamates. capes.gov.br |

| Heterogeneous Catalysts | Carbamate to isocyanate conversion | Easy separation and recyclability; potential for continuous flow processes. researchgate.net | Montmorillonite K-10 as an acid catalyst. researchgate.net |

| Nickel Catalysts | Amination of aryl carbamates | Enables cross-coupling reactions with carbamates, which are often inert to palladium. rsc.org | Nickel-catalyzed amination allows for sequential site-selective cross-couplings. rsc.org |

| Enzymes (Biocatalysts) | Carbamate synthesis | High selectivity; operates in aqueous media under mild conditions. nih.gov | Promiscuous esterases for the synthesis of carbamates from amines and carbonates. nih.gov |

Synthetic Design of Carbamate Derivatives for Applications in Drug Discovery and Agrochemistry

The carbamate functional group is a key structural motif in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govacs.org Its ability to act as a stable amide bond surrogate, participate in hydrogen bonding, and modulate pharmacokinetic properties makes it a valuable component in the design of new therapeutic agents and crop protection products. acs.orgnih.gov Derivatives of this compound, through modification of the acetyl group or the aromatic ring, could be designed to target specific biological pathways.

In drug discovery, carbamate derivatives have been successfully developed as anticancer agents, anticonvulsants, and treatments for neurodegenerative diseases like Alzheimer's. nih.gov The carbamate moiety can interact with enzyme active sites, acting as an inhibitor. For instance, some carbamates are known to inhibit acetylcholinesterase, an important target in Alzheimer's therapy. The design of novel carbamates often involves creating libraries of compounds with diverse substituents on the nitrogen and oxygen atoms of the carbamate group to optimize biological activity and selectivity. mdpi.com A series of tert-butyl (substituted benzamido)phenylcarbamate derivatives have been synthesized and shown to possess anti-inflammatory activity. researchgate.net

In agrochemistry, carbamates have a long history as insecticides, fungicides, and herbicides. nih.gov They often function by inhibiting key enzymes in pests or pathogens. For example, many carbamate insecticides act by inhibiting acetylcholinesterase in insects. The design of new agrochemicals focuses on improving efficacy against resistant pests, enhancing selectivity to minimize harm to non-target organisms, and ensuring environmental biodegradability. rsc.orgresearchgate.net Research into novel benzimidazole-based carbamate derivatives has yielded compounds with significant fungicidal activity against soil-borne pathogens. mdpi.com The synthesis of diverse carbamate derivatives remains a promising strategy in the discovery of green and effective pesticides. researchgate.net

Exploration of Carbamate Linkages in Advanced Functional Materials and Supramolecular Assemblies

Beyond their biological applications, carbamate linkages are playing an increasingly important role in the development of advanced functional materials and supramolecular assemblies. The carbamate group's ability to form strong and directional hydrogen bonds, combined with its chemical stability, makes it an excellent building block for creating ordered structures. nih.govnih.gov

Polyurethanes, which are characterized by the presence of multiple carbamate groups, are a major class of polymers with a vast range of applications, from foams and coatings to elastomers and adhesives. wikipedia.org The properties of polyurethanes can be finely tuned by varying the monomers used in their synthesis, allowing for the creation of materials with tailored mechanical, thermal, and chemical properties.

In the field of supramolecular chemistry, the carbamate group is utilized to direct the self-assembly of molecules into well-defined architectures. nih.govnih.gov The hydrogen bonding capabilities of the N-H and C=O groups within the carbamate linkage can be exploited to form tapes, sheets, or three-dimensional networks. nih.govnih.gov These assemblies can have applications in areas such as crystal engineering, where the goal is to design and synthesize crystalline solids with desired properties. nih.govnih.gov Studies have investigated how the interplay of hydrogen bonds and halogen bonds involving carbamate-containing molecules influences their supramolecular assembly. nih.govnih.gov

Furthermore, carbamate linkages are being explored in the context of functional materials for electronics and photonics. The incorporation of carbamate groups into organic semiconductors or other functional molecules can influence their packing in the solid state, which in turn affects their electronic properties. The synthesis of new donor building blocks for organic photovoltaics, for example, has involved the use of tert-butyl carbamate derivatives. mdpi.com Amphiphilic block copolymers bearing a carbamate junction have been shown to exhibit preferential self-assembly into vesicles with higher drug loading efficiency and stability, highlighting the role of the carbamate linkage in creating advanced drug delivery systems. researchgate.net

Q & A

Basic Research Questions

Q. What are optimized methods for synthesizing tert-butyl (4-acetylphenyl)carbamate, and how can reaction yields be improved?

- Answer : The synthesis of tert-butyl carbamates typically involves reacting an amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For derivatives like tert-butyl (4-bromophenyl)carbamate, refluxing in tetrahydrofuran (THF) with a base like triethylamine is effective . To improve yields:

- Use anhydrous solvents to minimize hydrolysis of the Boc group.

- Optimize stoichiometry (e.g., 1.2 equivalents of Boc anhydride to amine).

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

- Key Evidence : Synthesis protocols for structurally analogous compounds (e.g., bromophenyl or chlorophenethyl carbamates) suggest THF or dichloromethane as preferred solvents .

Q. How should researchers handle and purify this compound to ensure stability during storage?

- Answer :

- Handling : Use inert atmosphere (N₂/Ar) to prevent degradation. Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For heat-sensitive derivatives, use low-temperature recrystallization (e.g., ethyl acetate/hexane mixtures) .

- Storage : Store at 2–8°C in amber vials under desiccant (e.g., silica gel) to prevent moisture-induced decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Confirm Boc group presence (tert-butyl peaks at ~1.4 ppm in 1H NMR) and acetyl resonance (~2.5 ppm for CH₃, ~200 ppm in 13C NMR).

- IR Spectroscopy : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; acetyl C=O at ~1700 cm⁻¹).

- LC-MS : Verify molecular ion ([M+H]+) and rule out impurities.

- Key Evidence : Analogous carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) are validated using these techniques .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or solubility data for tert-butyl carbamate derivatives?

- Answer :

- Reproducibility : Ensure consistent drying (e.g., vacuum desiccation for 24 hours) and use calibrated equipment.

- Polymorphism : Test recrystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable crystal forms.

- Data Cross-Validation : Compare with structurally similar compounds (e.g., tert-butyl (4-bromophenyl)carbamate melts at 103–106°C; deviations may indicate impurities) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Answer :

- Boc Deprotection : The acetyl group activates the carbamate toward acidolysis (e.g., HCl/dioxane) or catalytic hydrogenolysis.

- Electrophilicity : The carbonyl carbon is susceptible to nucleophilic attack (e.g., by amines in peptide coupling), modulated by the electron-withdrawing acetyl group.

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Answer :

- DFT Calculations : Use software like Gaussian or ORCA to model hydrolysis pathways (e.g., Boc cleavage at low pH).

- pKa Prediction : Estimate acetyl and carbamate group pKa values (e.g., the acetyl group lowers electron density, accelerating acid-catalyzed decomposition).

- Validation : Correlate with experimental HPLC stability assays (e.g., 90% degradation at pH < 2 after 24 hours) .

Safety and Compliance

Q. What personal protective equipment (PPE) is required when handling this compound?

- Answer :

- Respiratory Protection : Use NIOSH-approved P95 respirators if airborne particulates are detected .

- Skin Protection : Wear nitrile gloves and waterproof lab coats (tested to EN 374-1 for chemical resistance) .

- Emergency Measures : Maintain accessible safety showers/eyewash stations per OSHA 29 CFR 1910.151 .

Q. How should researchers mitigate risks associated with this compound’s thermal decomposition?

- Answer :

- Thermal Stability Testing : Perform differential scanning calorimetry (DSC) to identify exothermic peaks (e.g., decomposition above 124°C, as seen in tert-butyl (4-bromophenyl)carbamate) .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during high-temperature reactions.

- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) and acids to prevent violent reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.